Hydrogen-Bond Acceptor (HBA) Count Comparison: 3,5-Dimethoxy vs. Mono-Substituted Benzamide Scaffolds
The 3,5-dimethoxybenzamide moiety in the target compound provides a total of 4 hydrogen-bond acceptor atoms (two methoxy oxygens, one amide carbonyl oxygen, and one furan ring oxygen), compared to only 2 HBA atoms in the 3-chloro analog (one amide carbonyl oxygen + one furan ring oxygen) and 2 HBA atoms in the 3-bromo analog . This difference of +2 HBA atoms (a 100% increase vs. mono-halogenated comparators) directly impacts solvation free energy and protein-ligand interaction potential.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 HBA (2 × methoxy O, 1 × amide C=O, 1 × furan O) |
| Comparator Or Baseline | 3-Chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide: 2 HBA; 3-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide: 2 HBA |
| Quantified Difference | +2 HBA (+100% relative to mono-halogenated congeners) |
| Conditions | Atom-based count derived from chemical structure; HBA defined per Lipinski criteria (N and O atoms) |
Why This Matters
Higher HBA count alters pharmacokinetic and binding profiles, meaning screening hits identified with halogenated analogs cannot be extrapolated to the 3,5-dimethoxy variant without independent testing.
